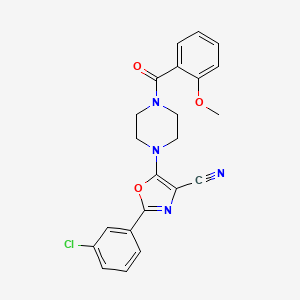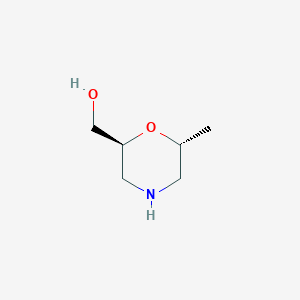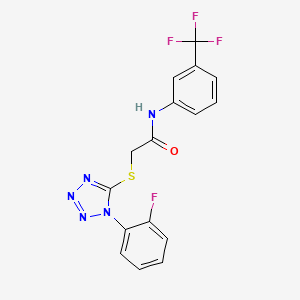![molecular formula C21H18N4O2 B2473285 N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamid CAS No. 847387-80-8](/img/structure/B2473285.png)
N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
Target of Action
The primary target of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process . The compound acts as a COX-2 inhibitor, selectively inhibiting this enzyme .
Mode of Action
The compound interacts with the COX-2 enzyme by fitting into its active site . This interaction is facilitated by the compound’s methylsulfonyl pharmacophore . The compound’s inhibitory effect on COX-2 has been demonstrated in both in vitro and in vivo studies . In particular, one derivative of the compound showed a higher COX-2 inhibitory effect than celecoxib, a reference drug .
Biochemical Pathways
By inhibiting COX-2, the compound interferes with the biosynthesis of prostaglandins, particularly PGE2 . Prostaglandins are responsible for increasing pain and tissue blood flow during inflammation . Therefore, by inhibiting COX-2, the compound can decrease inflammation .
Result of Action
The compound’s inhibition of COX-2 leads to a decrease in inflammation . This is evidenced by the compound’s dose-dependent anti-nociceptive (pain-relieving) activity observed in the writhing reflex test . Additionally, the compound has shown cytotoxic effects on MCF-7 breast cancer cells .
Action Environment
The compound’s synthesis and evaluation were conducted using green solvents, suggesting a consideration for environmental impact .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the 2-methylphenyl and 4-methoxybenzamide groups. The reaction conditions often involve the use of catalysts such as zinc chloride or silica sulfuric acid, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, amines, or thiols .
Vergleich Mit ähnlichen Verbindungen
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
2-(4-methylsulfonylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine: Known for its high COX-2 inhibitory activity.
2-(4-methylsulfonylphenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine: Exhibits significant anti-nociceptive activity in vivo.
The uniqueness of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-4-5-16(19-13-25-11-3-10-22-21(25)24-19)12-18(14)23-20(26)15-6-8-17(27-2)9-7-15/h3-13H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZGIBDDVGSLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
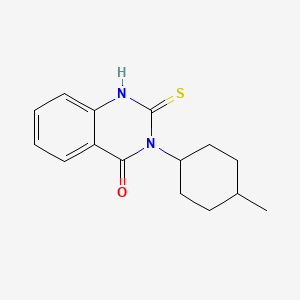
![1-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2473204.png)
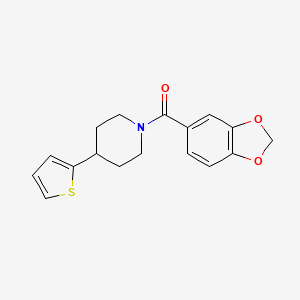
![3,6-dichloro-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2473207.png)
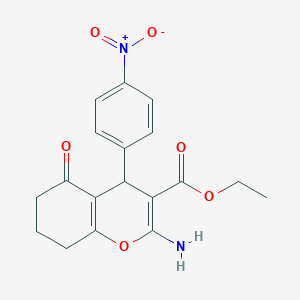
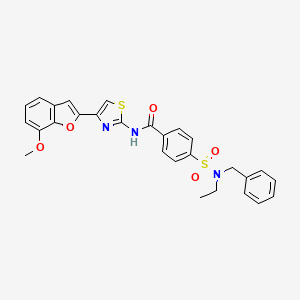
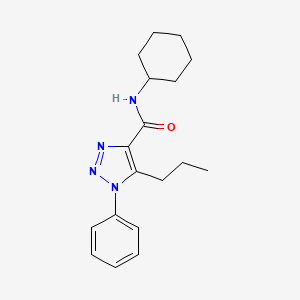
![{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine](/img/structure/B2473214.png)
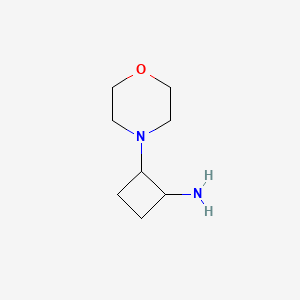
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2473217.png)

